molecular formula C22H24N2O6S B4959645 N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No. B4959645
M. Wt: 444.5 g/mol
InChI Key: CSLMAOGNSJGVMG-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMPT is a thiazole derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis. N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has also been found to inhibit the mTOR signaling pathway, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and analgesic properties. N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has also been found to improve feed intake and growth performance in various animals, as well as improve the growth and survival rates of various fish species. Additionally, N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has been found to have strong nematicidal activity against various soil-borne pests.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide in lab experiments is its wide range of potential applications, which makes it a versatile compound for investigating various biological processes. Additionally, N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has been found to have low toxicity in animals, making it a relatively safe compound to work with. However, one limitation of using N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide in lab experiments is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide, including investigating its potential use as an anti-cancer agent, as well as its potential applications in agriculture and environmental science. Additionally, further investigation into the mechanisms of action of N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide may provide insight into its potential applications in various biological processes. Finally, the development of more cost-effective synthesis methods for N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide may make it a more accessible compound for scientific research.

Synthesis Methods

The synthesis of N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with methylamine to form 2,5-dimethoxy-N-methylbenzylamine. This intermediate is then reacted with 2-bromo-4-methylthiazole to form the thiazole derivative, which is then reacted with 3,4,5-trimethoxybenzoyl chloride to form N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide.

Scientific Research Applications

N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has been found to have several potential applications in scientific research, including in the fields of medicine, agriculture, and environmental science. In medicine, N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has been investigated for its potential use as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells. N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
In agriculture, N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has been investigated for its potential use as a feed additive for livestock, as it has been found to increase feed intake and improve growth performance in various animals. N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has also been found to have potential applications in aquaculture, as it has been found to improve the growth and survival rates of various fish species.
In environmental science, N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has been investigated for its potential use as a soil fumigant, as it has been found to have strong nematicidal activity against various soil-borne pests.

properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-12-19(15-11-14(26-2)7-8-16(15)27-3)23-22(31-12)24-21(25)13-9-17(28-4)20(30-6)18(10-13)29-5/h7-11H,1-6H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLMAOGNSJGVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

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